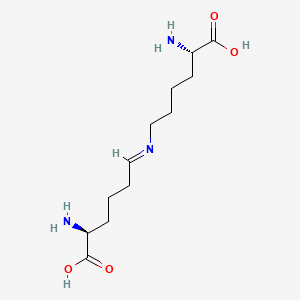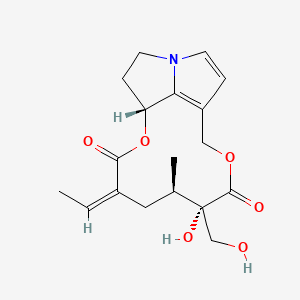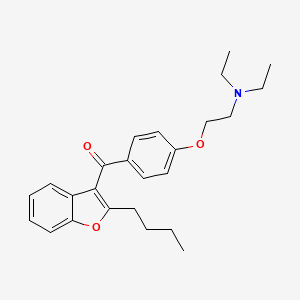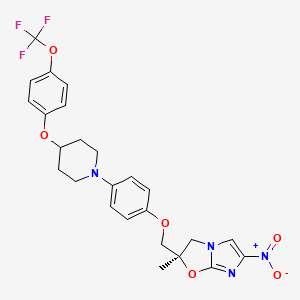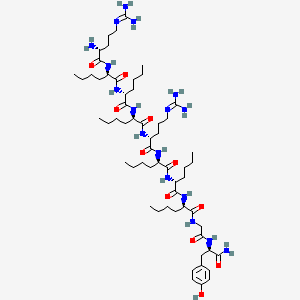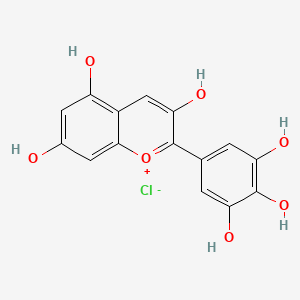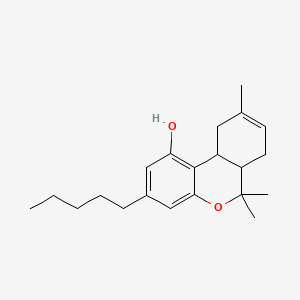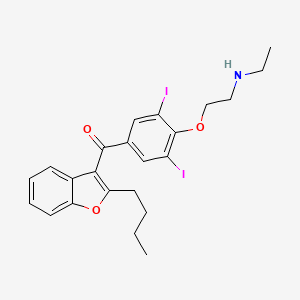
Desethylamiodarone
Descripción general
Descripción
Desethylamiodarone (DEA) is a metabolite of amiodarone, a widely used antiarrhythmic drug . DEA has been found to have cytostatic potential, meaning it can inhibit cell proliferation . It is produced in an N-demethylation reaction catalyzed by cytochrome P450 3A4 .
Synthesis Analysis
The synthesis of Desethylamiodarone involves the N-demethylation of amiodarone, a process catalyzed by cytochrome P450 3A4 . This reaction results in the formation of Desethylamiodarone, which is also pharmacologically active .Molecular Structure Analysis
The molecular formula of Desethylamiodarone is C23H25I2NO3 . The 3D chemical structure of Desethylamiodarone is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
Desethylamiodarone is produced from amiodarone through an N-demethylation reaction . This reaction is catalyzed by cytochrome P450 3A4 . The conversion ratio of amiodarone to Desethylamiodarone increases with decreasing incubation concentration .Physical And Chemical Properties Analysis
Desethylamiodarone has a molecular weight of 617.26 Da . Its physical properties include a density of 1.6±0.1 g/cm3, a boiling point of 630.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C .Aplicaciones Científicas De Investigación
Anti-Neoplastic Applications
Desethylamiodarone (DEA), a major metabolite of amiodarone, has demonstrated anti-neoplastic properties. It has been shown to have cytotoxic effects on B16F10 melanoma cells, which suggests its potential use in cancer treatment .
Anti-Metastatic Effects
DEA has also shown anti-metastasizing effects. This is particularly significant as it indicates DEA’s potential in inhibiting the spread of cancerous cells from their original site to other parts of the body .
Mitochondrial Mechanisms
Research has indicated that DEA can exert direct mitochondrial effects , which are hypothesized to account for its cytotoxic properties and ability to limit in vivo metastasis. This highlights its role in affecting mitochondrial function, which is crucial for energy production and cell survival .
Mecanismo De Acción
Target of Action
Desethylamiodarone (DEA), a major metabolite of the antiarrhythmic drug amiodarone, has been found to have direct effects on the mitochondria . It also interacts with cardiac voltage-gated sodium channels . DEA has been shown to have cytostatic potential, particularly in cancer cells .
Biochemical Pathways
DEA affects multiple biochemical pathways. It induces cell cycle arrest in the G0/G1 phase, which may contribute to the inhibition of cell proliferation . DEA shifts the Bax/Bcl-2 ratio to initiate apoptosis, induces AIF nuclear translocation, and activates PARP-1 cleavage and caspase-3 activation . It also inhibits the major cytoprotective kinases—ERK and Akt—which may contribute to its cell death-inducing effects .
Pharmacokinetics
The pharmacokinetic properties of DEA are complex. It is known that DEA has extensive distribution throughout the body, substantial storage in fat, and long terminal half-lives in all tissues . .
Result of Action
DEA has multiple cell death-inducing effects. It induces apoptosis in various cancer cell lines at physiologically achievable concentrations . DEA also inhibits the expression of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) and reduces colony formation of certain cancer cells, indicating its possible inhibitory effect on metastatic potential .
Action Environment
It is known that the effects of dea can change as amiodarone is metabolized into dea
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25I2NO3/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOKDLACQICQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232344 | |
| Record name | Desethylamiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desethylamiodarone | |
CAS RN |
83409-32-9 | |
| Record name | Desethylamiodarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83409-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desethylamiodarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083409329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethylamiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESETHYLAMIODARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M31FU99E3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does DEA affect calcium channels?
A1: [While amiodarone demonstrates a direct blocking effect on calcium channels, DEA does not appear to directly interact with calcium channels to the same extent. Research suggests that DEA's influence on calcium-dependent processes, such as sinus and atrioventricular node function, might be less pronounced than amiodarone. []]
Q2: How does DEA compare to amiodarone in terms of potency?
A2: [Studies have shown that DEA can be more potent than amiodarone in suppressing certain types of arrhythmias, specifically in its ability to suppress premature ventricular complexes. [] DEA achieves this at lower plasma concentrations than amiodarone. []]
Q3: What is the molecular formula and weight of DEA?
A3: The molecular formula of DEA is C25H29I2NO3, and its molecular weight is 617.32 g/mol.
Q4: Is there spectroscopic data available for DEA?
A4: Yes, spectroscopic techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) have been utilized to identify and quantify DEA in biological samples. [] These methods rely on specific spectral characteristics of the molecule. []
Q5: Have any computational studies been conducted on DEA?
A5: While the provided research does not explicitly detail computational studies focused on DEA, it is highly likely that such studies exist. Computational methods are routinely employed in drug discovery and development to predict drug-target interactions, pharmacokinetic properties, and potential toxicities.
Q6: How do structural differences between amiodarone and DEA impact their activity?
A6: [The absence of an ethyl group in DEA's structure, compared to amiodarone, contributes to its differential pharmacological activity. This structural variation might influence its binding affinity to various ion channels, leading to distinct effects on cardiac electrophysiology. []]
Q7: What is known about the stability of DEA in biological samples?
A7: [Research highlights the importance of careful sample handling and storage when measuring DEA concentrations. For instance, one study found that DEA concentrations significantly decreased in serum samples stored in tubes with separator gels. [] This underscores the potential for DEA to bind to certain materials, affecting its stability and accurate measurement. []]
Q8: How is DEA absorbed and distributed in the body?
A8: [DEA is primarily formed through the metabolism of amiodarone in the liver. [] Like amiodarone, DEA exhibits a large volume of distribution, indicating extensive tissue uptake, particularly in organs like the lung, liver, and adipose tissue. [, ] This extensive distribution contributes to its long elimination half-life. []]
Q9: How is DEA metabolized and eliminated?
A9: [DEA is primarily metabolized in the liver, and it is mainly eliminated through biliary excretion. [] Urinary excretion of DEA is considered negligible. []]
Q10: Does the route of amiodarone administration influence DEA levels?
A10: [Yes, the route of amiodarone administration affects the formation and accumulation of DEA. While oral amiodarone leads to significant DEA levels over time, intravenous administration results in minimal DEA accumulation, at least in the initial stages. [] This difference is crucial when considering the distinct pharmacologic profiles of amiodarone and DEA. []]
Q11: What in vitro models have been used to study DEA's effects?
A11: [Isolated rat hearts have been used to investigate the effects of DEA on ventricular fibrillation frequency and intracellular calcium handling. [] These models provide insights into the cellular mechanisms underlying DEA's antiarrhythmic actions. []]
Q12: What animal models have been used to study DEA?
A12: [Rats and dogs are commonly employed animal models in DEA research. These models have been valuable for investigating the pharmacokinetics, tissue distribution, and antiarrhythmic efficacy of DEA in vivo. [, , , ]]
Q13: Is DEA more toxic than amiodarone?
A13: [Research suggests that DEA might possess a higher cytotoxicity profile compared to amiodarone. Studies on rat hepatocytes have shown that DEA induces cell death at lower concentrations than amiodarone. [, ] This difference in toxicity may be attributed to their distinct interactions with cellular components and metabolic pathways. [, ]]
Q14: What is the association between DEA and pulmonary toxicity?
A14: [While both amiodarone and DEA have been implicated in pulmonary toxicity, DEA's role remains a subject of ongoing research. Some studies suggest that DEA might contribute to lung damage, possibly due to its higher accumulation in lung tissue compared to other organs. []]
Q15: Can DEA levels be used to predict the efficacy of amiodarone therapy?
A15: [The research presents conflicting evidence regarding the correlation between DEA levels and amiodarone's efficacy. While some studies suggest a relationship between DEA concentration and the suppression of ventricular tachycardia, [] others indicate a lack of a clear association. [] Therefore, the predictive value of DEA levels for amiodarone efficacy requires further investigation. ]
Q16: Are there any biomarkers associated with DEA toxicity?
A16: [Although not specifically identified in the provided research, specific biomarkers for DEA toxicity are likely being explored. Such biomarkers could aid in early detection of adverse effects, allowing for timely intervention and improved patient outcomes.]
Q17: What methods are used to measure amiodarone and DEA concentrations?
A17: [High-performance liquid chromatography (HPLC) is the most commonly used technique to quantify amiodarone and DEA concentrations in biological samples. [, , , ] This method offers high sensitivity and specificity for separating and detecting these compounds. [, , , ] Additionally, HPLC coupled with mass spectrometry (HPLC-MS) has been employed to enhance the selectivity and sensitivity of DEA detection. [, ]]
Q18: What is known about the solubility of DEA?
A18: [DEA, similar to amiodarone, is a highly lipophilic compound, indicating its preferential solubility in fats and oils. This lipophilicity significantly influences its pharmacokinetic properties, including its extensive tissue distribution and long elimination half-life.]
Q19: Does DEA interact with drug-metabolizing enzymes?
A19: [Yes, DEA, like amiodarone, can inhibit cytochrome P450 (CYP) enzymes, particularly CYP2C9. [, ] This inhibition can have clinically significant implications, potentially leading to drug interactions when co-administered with medications metabolized by these enzymes. [, ]]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



